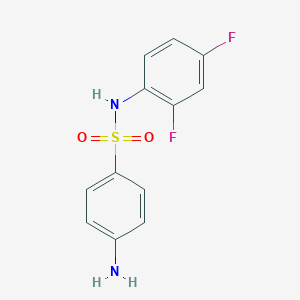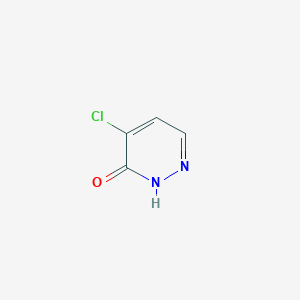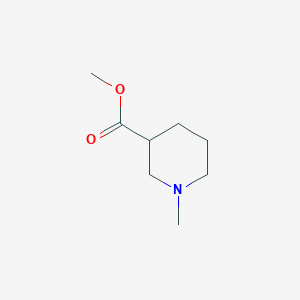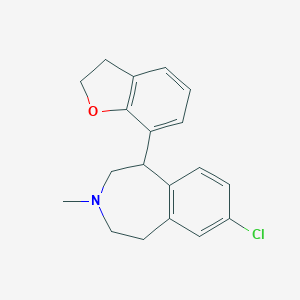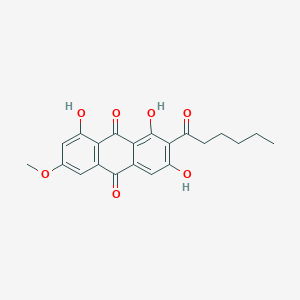
Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- is a natural compound that is found in various plants. It is a member of the anthraquinone family of compounds and is known for its various biological activities. This compound has been the subject of extensive research due to its potential applications in medicine, agriculture, and other fields.
Mecanismo De Acción
The mechanism of action of Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- in lab experiments is its potential to modulate various signaling pathways in cells. This makes it a promising compound for studying the mechanisms of various diseases and for developing new therapies. However, one of the limitations of using this compound is its potential toxicity at high doses.
Direcciones Futuras
There are many potential future directions for research on Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy-. One area of research is the development of new therapies for cancer and other diseases based on the compound's biological activities. Another area of research is the study of the compound's effects on the microbiome and its potential use as a prebiotic. Additionally, research could focus on the development of new synthesis methods for the compound to improve its purity and yield.
Aplicaciones Científicas De Investigación
Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is its potential use in medicine. Studies have shown that this compound has various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Propiedades
Número CAS |
10210-21-6 |
|---|---|
Nombre del producto |
Anthraquinone, 2-hexanoyl-1,3,8-trihydroxy-6-methoxy- |
Fórmula molecular |
C21H20O7 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O7/c1-3-4-5-6-13(22)18-15(24)9-12-17(21(18)27)20(26)16-11(19(12)25)7-10(28-2)8-14(16)23/h7-9,23-24,27H,3-6H2,1-2H3 |
Clave InChI |
MLTVHORGISIISB-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
SMILES canónico |
CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
Otros números CAS |
10210-21-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
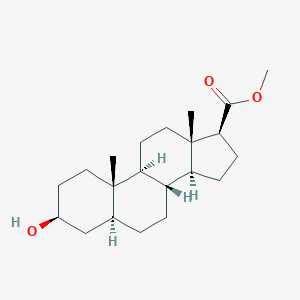
![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
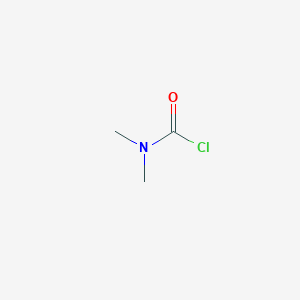
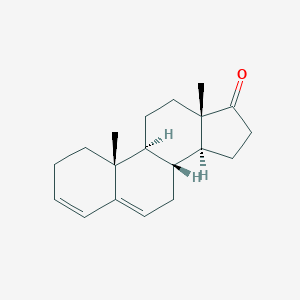
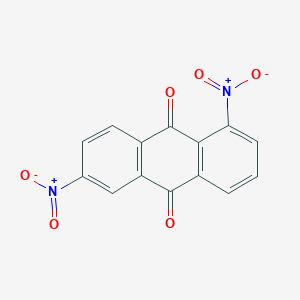
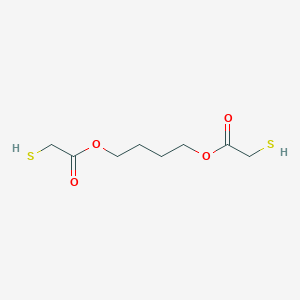
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)
